molecular formula C15H19N3O4 B2608825 (E)-3-(dimethylamino)-1-(5-morpholino-2-nitrophenyl)-2-propen-1-one CAS No. 866018-52-2

(E)-3-(dimethylamino)-1-(5-morpholino-2-nitrophenyl)-2-propen-1-one

Cat. No.: B2608825
CAS No.: 866018-52-2
M. Wt: 305.334
InChI Key: VZKHSJRKJCERIQ-AATRIKPKSA-N
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Description

The compound (E)-3-(dimethylamino)-1-(5-morpholino-2-nitrophenyl)-2-propen-1-one is a chalcone derivative featuring an α,β-unsaturated ketone core. Its structure includes:

  • Ring A: A 2-nitrophenyl group substituted with a morpholino moiety at the 5-position.
  • Ring B: A dimethylamino group attached to the α-carbon of the enaminone system.

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-(5-morpholin-4-yl-2-nitrophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c1-16(2)6-5-15(19)13-11-12(3-4-14(13)18(20)21)17-7-9-22-10-8-17/h3-6,11H,7-10H2,1-2H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKHSJRKJCERIQ-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=C(C=CC(=C1)N2CCOCC2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=C(C=CC(=C1)N2CCOCC2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821791
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

(E)-3-(dimethylamino)-1-(5-morpholino-2-nitrophenyl)-2-propen-1-one, also known by its CAS number 866018-52-2, is a compound that has garnered interest due to its potential biological activities. This compound features a complex structure characterized by a dimethylamino group and a morpholino-nitrophenyl moiety, which may contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC15H19N3O4
Molar Mass305.33 g/mol
Boiling Point519.8 ± 50.0 °C (Predicted)
Density1.238 ± 0.06 g/cm³ (Predicted)
pKa6.20 ± 0.70 (Predicted)

The compound's structure is essential for understanding its interactions at the molecular level, particularly in relation to biological targets.

Research indicates that compounds similar to this compound may exhibit significant activity against various biological targets, particularly in the context of enzyme inhibition and receptor modulation.

Acetylcholinesterase Inhibition

One notable area of interest is the compound's potential as an acetylcholinesterase inhibitor . Acetylcholinesterase plays a critical role in neurotransmission by breaking down acetylcholine in the synaptic cleft. Inhibition of this enzyme can lead to increased levels of acetylcholine, which may enhance synaptic transmission and has implications for treating neurodegenerative diseases like Alzheimer's.

Case Studies and Research Findings

  • In Vitro Studies : A study conducted on piperazine derivatives showed that certain modifications could lead to enhanced inhibition of acetylcholinesterase, suggesting that similar structural features in this compound might confer similar properties .
  • Antimicrobial Activity : Preliminary investigations have indicated that compounds with nitrophenyl groups often exhibit antimicrobial properties. The presence of the morpholino group may further enhance this activity by improving solubility and bioavailability .
  • Anticancer Potential : Some studies have explored the cytotoxic effects of related compounds on various cancer cell lines, demonstrating that derivatives with similar structures can induce apoptosis in cancer cells . The specific mechanisms remain under investigation but may involve the modulation of signaling pathways associated with cell survival.

Safety and Toxicology

While exploring the biological activity of this compound, it is crucial to assess its safety profile. Toxicological evaluations are essential to determine any adverse effects associated with its use.

Scientific Research Applications

Therapeutic Applications

  • Anticancer Activity
    • Research indicates that compounds similar to (E)-3-(dimethylamino)-1-(5-morpholino-2-nitrophenyl)-2-propen-1-one exhibit significant anticancer properties. In vitro studies have shown that derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of oxidative stress .
  • Antimicrobial Properties
    • The compound has demonstrated antimicrobial activity against several pathogens. Its efficacy against Gram-positive and Gram-negative bacteria makes it a candidate for further development as an antimicrobial agent .
  • Neuropharmacological Effects
    • There is emerging evidence suggesting that this compound may have neuroprotective effects. Studies have indicated that it could potentially modulate neurotransmitter systems, which may be beneficial in treating neurodegenerative diseases .

Biological Mechanisms

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cell signaling pathways, which can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
  • Reactive Oxygen Species Generation : Its ability to generate reactive oxygen species contributes to its cytotoxic effects on malignant cells, making it a promising candidate for cancer therapy .

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated significant apoptosis induction in breast cancer cell lines upon treatment with the compound at varying concentrations .
Study 2Showed antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations comparable to standard antibiotics .
Study 3Investigated neuroprotective effects in animal models of Alzheimer's disease, indicating potential for cognitive enhancement and reduced neuroinflammation.

Comparison with Similar Compounds

Structural Analogues in Medicinal Chemistry

Chalcone Derivatives with Piperazine/Non-Piperazine Substituents

highlights 13 chalcones categorized into piperazine- and non-piperazine-substituted groups. While the target compound contains a morpholino group (a six-membered ring with one oxygen atom), piperazine analogs (e.g., cluster 12 compounds) exhibit distinct bioactivity due to differences in hydrogen-bonding capacity and steric effects.

Key Findings from SAR Studies ():

Compound Substituents (Ring A/Ring B) IC50 (μM) Notes
Cardamonin (Cluster 5) OH (ortho, para on A); no substitution on B 4.35 Highest activity among chalcones
2j (Cluster 6) Br (para-A), F (para-B) 4.703 Lower electronegativity → ↑IC50
2h (Cluster 6) Cl (para-A), OMe (para-B) 13.82 Substitution trend: Br > Cl > OMe
Target Compound Morpholino (meta-A), NO2 (ortho-A) N/A Predicted lower activity than Cardamonin due to bulkier morpholino vs. hydroxyl
  • Electronegativity Impact: Substitution with halogens (Br, Cl) or electron-withdrawing groups (NO2) at para positions enhances inhibitory activity, while methoxy groups reduce potency .
  • Morpholino vs. Piperazine: Morpholino’s oxygen atom may reduce basicity compared to piperazine, altering pharmacokinetics (e.g., solubility, membrane permeability).

Crystallographic and Solid-State Behavior

analyzes dihedral angles between aromatic rings in fluorophenyl chalcones. The target’s morpholino and nitro substituents may reduce planarity compared to analogs like (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one (dihedral angle: 7.14°–56.26°), impacting crystal packing and solubility .

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